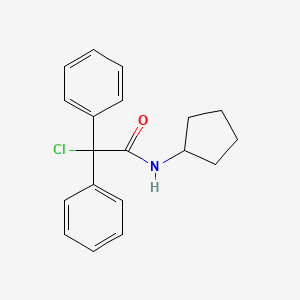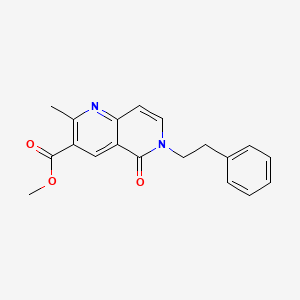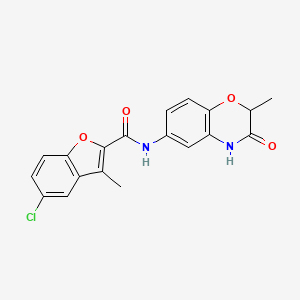
N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide, also known as Schiff base compound, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by condensation reaction between 3,4-dihydroxybenzaldehyde and 4-biphenylcarbohydrazide. The resulting compound has a yellowish-brown color and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
作用機序
The mechanism of action of N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide is not fully understood. However, it is believed that the compound exerts its effects through various mechanisms. One of the mechanisms is through its antioxidant activity. This compound has been shown to scavenge free radicals and prevent oxidative damage to cells. Another mechanism is through its anti-inflammatory activity. The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antibacterial and antifungal activity. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the advantages of N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide is its low toxicity. It has been shown to be relatively safe for use in laboratory experiments. Additionally, the compound is relatively easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments. Additionally, the compound is relatively unstable and can degrade over time.
将来の方向性
There are several potential future directions for research on N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide. One area of interest is in the development of new anticancer agents based on the structure of the compound. Another area of interest is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
合成法
The synthesis of N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-biphenylcarbohydrazide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting compound is then filtered and recrystallized from ethanol to obtain pure this compound. The yield of the reaction is typically around 70-80%.
科学的研究の応用
N'-(3,4-dihydroxybenzylidene)-4-biphenylcarbohydrazide has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as an anticancer agent. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-18-11-6-14(12-19(18)24)13-21-22-20(25)17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13,23-24H,(H,22,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFMQDMWHMRWGG-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)


![1-(2,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6122258.png)
![1-[2-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6122260.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122264.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B6122269.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6122272.png)

![N-(2-ethylphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122277.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6122279.png)
![N-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6122284.png)
